Vinyldimethylphosphine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

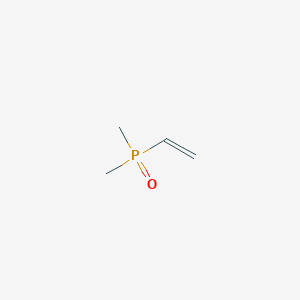

Vinyldimethylphosphine oxide is a useful research compound. Its molecular formula is C4H9OP and its molecular weight is 104.089. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Asymmetric Reactions

Vinyldimethylphosphine oxide is instrumental in catalytic asymmetric reactions. The intramolecular Stetter reaction of vinylphosphine oxides and vinylphosphonates, facilitated by N-heterocyclic carbene catalysts, achieves high yields and enantioselectivities. This method allows for the efficient addition of acyl anion equivalents into vinylphosphine oxide or vinylphosphonate Michael acceptors, showcasing the compound's utility in synthesizing chiral molecules (Cullen & Rovis, 2008).

Synthesis of Substituted Vinylphosphine Oxides

The synthesis of substituted vinylphosphine oxides via olefin cross-metathesis represents another significant application. This method employs Grubbs and Hoveyda-type ruthenium catalysts to prepare substituted vinylphosphine oxides with excellent yield and olefin selectivity, without compromising the phosphorus chirality center. This approach provides straightforward access to functionalized chiral nonracemic (E)-alkenylphosphine oxides, which are valuable intermediates in organic synthesis (Demchuk et al., 2003).

Photoinitiated Polymerization

Acylphosphine oxides, including this compound derivatives, are highly efficient photoinitiators in UV-curable resins. They exhibit superior performance due to their rapid photolysis, enabling extensive polymerization rates and cure extents. This characteristic makes them particularly well-suited for applications in pigmented systems and protective coatings, where deep-through curing by simple sunlight exposure is desirable. The addition of trifunctional thiols can further enhance crosslinking polymerization rates, illustrating the compound's versatility in material science applications (Decker et al., 2001).

Stereoselective Synthesis and Catalysis

This compound also finds application in the stereoselective synthesis and catalysis, particularly in the development of vinylphosphonates and phosphine oxides. Silver-catalyzed phosphorylation of styrenes, for instance, offers an efficient and stereoselective route to these compounds, demonstrating the compound's utility in creating stereodefined phosphorus-containing molecules (Gui et al., 2015).

Mécanisme D'action

Target of action

The targets of a compound depend on its chemical structure and properties. For example, phosphine oxides, which are related to Vinyldimethylphosphine oxide, can interact with a variety of biological targets, including proteins, DNA, and cellular membranes .

Mode of action

The mode of action refers to how the compound interacts with its targets to produce a biological effect. This could involve binding to a protein to alter its function, interacting with DNA to affect gene expression, or disrupting cellular membranes to affect cell integrity .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a particular signaling pathway, it could affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it goes in the body, how it is broken down, and how it is removed from the body . These properties can greatly affect the bioavailability of a compound, or how much of it is able to reach its intended targets.

Result of action

The molecular and cellular effects of a compound’s action could include changes in protein function, alterations in gene expression, or effects on cell viability . These effects would depend on the compound’s mode of action and its specific targets.

Action environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of a compound could be affected by these factors, which could in turn influence its efficacy .

Propriétés

IUPAC Name |

1-dimethylphosphorylethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJLMBCLDIKRCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-73-6 |

Source

|

| Record name | (dimethylphosphoryl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)

![1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole](/img/structure/B2966874.png)

![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2966876.png)

![N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2966878.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)

![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)